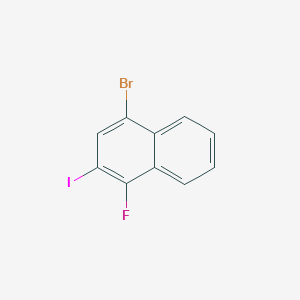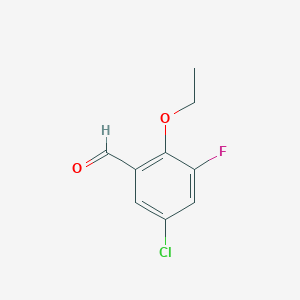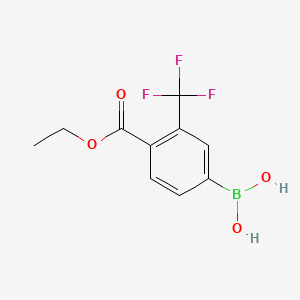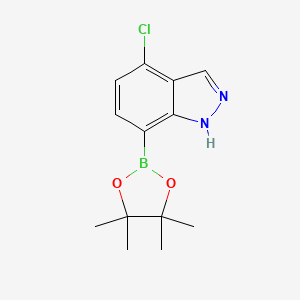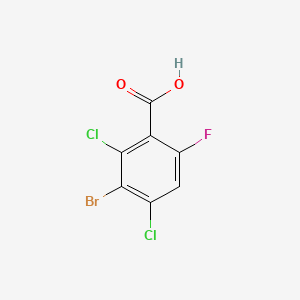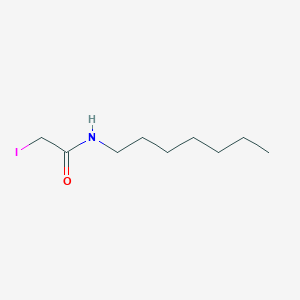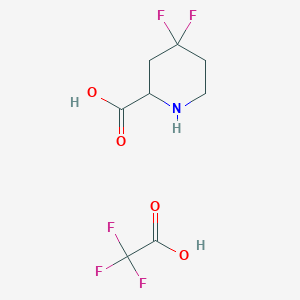
4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate is a chemical compound with the molecular formula C6H9F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring and a carboxylic acid group at the 2-position. The trifluoroacetate part is often used as a salt form to enhance the compound’s stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate typically involves multiple steps:
Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Formation of Trifluoroacetate Salt: The final step involves the reaction of 4,4-Difluoropiperidine-2-carboxylic acid with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoropiperidine-2-carboxylic acid
- 4,4-Dichloropiperidine-2-carboxylic acid
- 4,4-Dibromopiperidine-2-carboxylic acid
Uniqueness
4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to other halogenated derivatives. The trifluoroacetate salt form also enhances its stability and solubility, making it more suitable for various applications.
Eigenschaften
Molekularformel |
C8H10F5NO4 |
|---|---|
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
4,4-difluoropiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9F2NO2.C2HF3O2/c7-6(8)1-2-9-4(3-6)5(10)11;3-2(4,5)1(6)7/h4,9H,1-3H2,(H,10,11);(H,6,7) |
InChI-Schlüssel |
KRTOVBXFGJSBQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
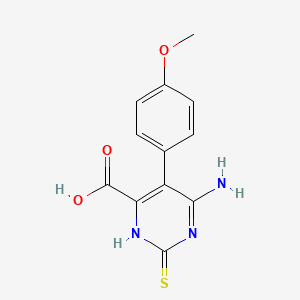
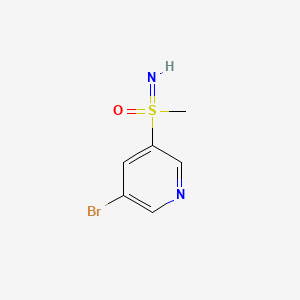


![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
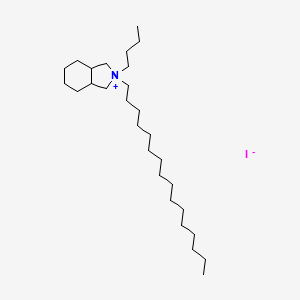
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
